Elafibranor - 923978-27-2

Elafibranor

Catalog Number: EVT-267302
CAS Number: 923978-27-2
Molecular Formula: C22H24O4S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elafibranor is a synthetically derived compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and δ [, ]. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Elafibranor has been investigated in preclinical and clinical research for its potential role in addressing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) [, , , , , , , , , , , , , , ].

Future Directions
  • Combination Therapies: Exploring Elafibranor's efficacy in combination with other therapeutic agents, such as GLP-1 receptor agonists or other anti-NASH drugs, could lead to more effective treatment strategies [, ].

  • Long-Term Safety and Efficacy: Conducting long-term clinical trials is crucial to establish the safety and efficacy profile of Elafibranor in humans, particularly regarding its potential effects on renal function [, ].

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid used to treat primary biliary cholangitis (PBC). It improves liver function tests and may slow disease progression. [, , ]

Relevance: Elafibranor and UDCA have both been studied for the treatment of PBC. While UDCA has been the standard of care, elafibranor has shown promising results as a second-line therapy for patients with an inadequate response or intolerance to UDCA. [, , ] Both compounds target different mechanisms involved in cholestasis and liver injury.

Obeticholic Acid (OCA)

Compound Description: Obeticholic acid (OCA) is a semi-synthetic derivative of chenodeoxycholic acid that acts as a farnesoid X receptor (FXR) agonist. It is FDA approved for the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid in adults with an inadequate response to UDCA, or as monotherapy in adults unable to tolerate UDCA. [, , , , , , , ]

Relevance: Both elafibranor and OCA have been studied as potential treatments for nonalcoholic steatohepatitis (NASH). While elafibranor is a dual PPARα/δ agonist, OCA is an FXR agonist. [] They target different aspects of lipid metabolism and inflammation in the liver. OCA has received FDA approval for NASH, while elafibranor has not. [, , ]

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 receptor agonist (GLP-1RA) primarily used for type 2 diabetes mellitus and weight management. It improves glycemic control, promotes weight loss, and has shown potential benefits in NAFLD/NASH. [, , , , , ]

Relevance: Similar to elafibranor, liraglutide has shown promise in preclinical models and clinical trials for NASH treatment, although it targets different pathways. [, , ] While elafibranor acts on PPARα/δ, liraglutide functions as a GLP-1RA, influencing glucose metabolism and potentially exerting anti-inflammatory effects.

Fenofibrate

Compound Description: Fenofibrate is a PPARα agonist primarily used for the treatment of dyslipidemia, particularly elevated triglyceride levels. It has also been investigated for its potential benefits in NAFLD/NASH. [, ]

Cenicriviroc

Compound Description: Cenicriviroc is a dual chemokine receptor CCR2/CCR5 antagonist being investigated for its potential to treat NASH by targeting inflammatory pathways. [, , , ]

Relevance: Cenicriviroc and elafibranor represent different therapeutic approaches for NASH. Elafibranor primarily targets lipid metabolism and inflammation through PPARα/δ activation, while cenicriviroc aims to block inflammatory cell recruitment by antagonizing CCR2/CCR5. [, , , ]

Resmetirom

Compound Description: Resmetirom is a selective THRβ agonist in development for NASH treatment. It aims to improve liver function and reduce fibrosis by targeting hepatic metabolism. [, ]

Relevance: Resmetirom and elafibranor both target metabolic pathways involved in NASH, but through distinct mechanisms. [, ] Elafibranor acts as a dual PPARα/δ agonist, while resmetirom selectively activates THRβ.

Aramchol

Compound Description: Aramchol is a first-in-class fatty acid bile acid conjugate (FABAC) that targets steatosis, inflammation, and fibrosis in NASH. [, ]

Relevance: Aramchol and elafibranor are both investigated for their potential to treat NASH. While elafibranor is a PPARα/δ agonist, aramchol acts as a FABAC, potentially impacting multiple pathways involved in NASH pathogenesis. [, ]

Saroglitazar

Compound Description: Saroglitazar is a dual PPARα/γ agonist used for treating dyslipidemia and diabetic dyslipidemia. It has shown potential in preclinical studies for NAFLD/NASH. [, ]

Relevance: Saroglitazar and elafibranor share a common target in PPARα but differ in their additional PPAR subtype activation. [, ] Elafibranor acts on PPARα/δ, while saroglitazar targets PPARα/γ. This difference in receptor activation may lead to variations in their pharmacological effects.

Seladelpar

Compound Description: Seladelpar is a selective PPARδ agonist that was under development for NASH but has been discontinued due to safety concerns. [, ]

Relevance: Seladelpar and elafibranor both target PPARs but with different selectivity profiles. [, ] Elafibranor acts as a dual PPARα/δ agonist, while seladelpar selectively activates PPARδ. This difference highlights the importance of understanding the individual roles of PPAR subtypes in NASH pathogenesis and treatment.

Lanifibranor

Compound Description: Lanifibranor is a pan-PPAR agonist (activating PPARα, PPARδ, and PPARγ) being investigated for its potential in treating NASH. [, , ]

Relevance: Lanifibranor and elafibranor both act on PPARs but with different activation profiles. [, , ] Lanifibranor is a pan-PPAR agonist, while elafibranor is a dual PPARα/δ agonist. This distinction could result in varying pharmacological effects and potential therapeutic benefits in NASH.

Source and Classification

Elafibranor is classified as a synthetic small molecule. It is derived from the chemical structure that includes elements specifically designed to interact with the PPARs. The compound's synthesis and purification processes have been detailed in various patents and scientific literature, highlighting its relevance in pharmaceutical research .

Synthesis Analysis

The synthesis of elafibranor involves several key steps that can be executed through different methods. A notable process includes a one-pot reaction that combines multiple reactants in an aprotic solvent, typically in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This method allows for high yields and purity of the final product.

Technical Details

  1. Reagents: The synthesis typically starts with ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate and 4-methylthiolacetophenone.
  2. Solvent System: The reactions are conducted in solvents like tetrahydrofuran, often combined with polar co-solvents.
  3. Temperature Control: The reaction mixture is heated to temperatures ranging from 20°C to 70°C, preferably between 45°C and 60°C.
  4. Work-Up Procedures: Following the reaction, elafibranor is isolated through acidification and subsequent purification techniques such as crystallization from suitable solvents like toluene or heptane .
Molecular Structure Analysis

Elafibranor has a complex molecular structure that can be represented by its chemical formula C22H26O4SC_{22}H_{26}O_4S. The molecular weight is approximately 398.51 g/mol.

Structure Data

  • Chemical Formula: C22H26O4SC_{22}H_{26}O_4S
  • Molecular Weight: 398.51 g/mol
  • Structural Features: Elafibranor contains multiple functional groups including phenolic structures and a thioether group, which are crucial for its biological activity.
Chemical Reactions Analysis

Elafibranor undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Intermediate Compounds: During synthesis, intermediates such as ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate are formed before reaching the final product.
  2. Acid-Base Reactions: The conversion of elafibranor sodium or potassium salt back to elafibranor involves acidification processes.
  3. Metabolic Conversion: In vivo, elafibranor is metabolized into its active metabolite GFT1007, which plays a significant role in its pharmacological effects .
Mechanism of Action

Elafibranor exerts its therapeutic effects primarily through the activation of PPARα and PPARδ receptors:

  1. PPAR Activation: By activating these receptors, elafibranor enhances fatty acid oxidation, reduces inflammation, and improves insulin sensitivity.
  2. Regulation of Gene Expression: The binding of elafibranor to PPARs leads to changes in gene expression related to lipid metabolism and inflammatory pathways.
  3. Clinical Outcomes: Clinical studies have shown significant improvements in liver enzyme levels (e.g., alanine aminotransferase) among patients treated with elafibranor, indicating its effectiveness in managing NASH .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elafibranor typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Elafibranor exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data has not been disclosed but is essential for formulation considerations.
Applications

Elafibranor's primary application lies in the treatment of metabolic liver diseases such as NASH. Clinical trials have demonstrated its potential not only to improve liver histology but also to enhance metabolic parameters associated with liver health:

  1. NASH Treatment: Elafibranor has shown promising results in reducing liver fat content and improving inflammatory markers associated with NASH.
  2. Research Applications: Beyond clinical use, elafibranor serves as a valuable tool in research settings focused on metabolic disorders and PPAR biology.
Molecular Pharmacology of Elafibranor

Dual PPARα/δ Agonism: Mechanisms of Receptor Activation and Selectivity

Elafibranor (chemical name: 2-(2,6-dimethyl-4-[3-[4-(methylsulfanyl)phenyl]-3-oxoprop-1-enyl]phenoxy)-2-methylpropanoic acid) is a selective dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ), belonging to the nuclear receptor superfamily. Its molecular formula is C₂₂H₂₄O₄S, with a molecular weight of 384.49 g/mol [1]. Elafibranor exhibits distinct binding affinities and activation potencies for PPAR subtypes: In vitro functional assays demonstrate half-maximal effective concentrations (EC₅₀) of 46 nM for PPARα and 125-150 nM for PPARδ, while showing minimal activation of PPARγ (EC₅₀ > 1000 nM) [1] [7]. This selectivity profile is attributed to its specific molecular interactions within the ligand-binding domains of these receptors.

The active metabolite of elafibranor, GFT1007, exhibits even greater potency with an EC₅₀ of 14 nM for PPARα and maintains similar PPARδ selectivity [1]. Upon binding, elafibranor induces conformational changes in PPARα and PPARδ, facilitating the dissociation of corepressor complexes and recruitment of coactivator proteins. This agonist-receptor complex then heterodimerizes with retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in promoter regions of target genes, initiating transcriptional programs [7] [8]. The differential activation potency (3-8 fold higher for PPARα versus PPARδ/γ) underpins its unique pharmacological profile compared to other PPAR agonists [1].

Table 1: Receptor Activation Profile of Elafibranor and Metabolite

Receptor SubtypeElafibranor EC₅₀ (nM)GFT1007 EC₅₀ (nM)Selectivity Ratio (α:δ:γ)
PPARα46141 (reference)
PPARδ125-150~501:2.7-3.3
PPARγ>1000>1000>21.7

Transcriptional Regulation of Lipid Metabolism Pathways

Elafibranor orchestrates comprehensive transcriptional regulation of genes involved in lipid homeostasis through PPARα/δ co-activation. PPARα activation primarily upregulates hepatic fatty acid oxidation genes, including ACOX1 (acyl-CoA oxidase), CPT1A (carnitine palmitoyltransferase 1A), and PDK4 (pyruvate dehydrogenase kinase 4) [3] [8]. Concurrently, PPARδ activation enhances fatty acid transport proteins and mitochondrial β-oxidation pathways, significantly reducing hepatic triglyceride accumulation [2] [5].

Transcriptomic analyses in human hepatic models (primary hepatocytes, HepaRG, and hSKP-HPC cells) reveal that elafibranor treatment upregulates ANGPTL4 (angiopoietin-like 4), which modulates lipoprotein lipase activity, and PLIN2 (perilipin 2), a lipid droplet-associated protein [3]. Paradoxically, these pro-lipogenic effects contrast with clinical data from post-bariatric surgery patients showing resolution of NAFLD/NASH without such upregulation, suggesting a discordant lipid metabolic effect that may limit therapeutic efficacy in metabolic dysfunction-associated steatotic liver disease (MASLD) [3]. Additionally, elafibranor activates the PPARγ coactivator-1α (PPARGC1A)-sirtuin 1 (SIRT1) axis, enhancing mitochondrial biogenesis and fatty acid utilization [3] [8].

Table 2: Key Lipid Metabolism Genes Regulated by Elafibranor

Gene SymbolGene NameRegulation DirectionBiological Function
CPT1ACarnitine palmitoyltransferase 1AUpregulatedRate-limiting enzyme for fatty acid entry into mitochondria
PDK4Pyruvate dehydrogenase kinase 4UpregulatedSuppresses glucose oxidation, promotes fatty acid utilization
ANGPTL4Angiopoietin-like 4UpregulatedModulates triglyceride clearance via LPL inhibition
PLIN2Perilipin 2UpregulatedLipid droplet stabilization and formation
ACOX1Acyl-CoA oxidase 1UpregulatedFirst enzyme in peroxisomal β-oxidation pathway

Modulation of Inflammatory Signaling Cascades

Elafibranor exerts potent anti-inflammatory effects through interference with key signaling pathways, particularly the toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) axis. By activating PPARδ, elafibranor disrupts the TLR4 signaling complex formation, inhibiting downstream phosphorylation of IκB kinase (IKK) and subsequent nuclear translocation of NF-κB [4] [9]. This leads to reduced transcription of pro-inflammatory cytokines including TNFα, IL-1β, IL-6, and CCL2 (monocyte chemoattractant protein-1) in hepatic macrophages and Kupffer cells [2] [4].

In alcohol-associated liver disease (ALD) models, elafibranor suppresses lipopolysaccharide (LPS)-induced inflammation by 40-60% and reduces macrophage infiltration by 50% [5]. A critical mechanism involves modulation of macrophage polarization: Elafibranor promotes a shift from pro-inflammatory M1 phenotype (characterized by inducible nitric oxide synthase - iNOS) to anti-inflammatory M2 phenotype (expressing arginase-1 - Arg1) in intestinal and hepatic macrophages [9]. This polarization is mediated through the ileal interleukin-10 (IL-10)/signal transducer and activator of transcription 3 (STAT3) pathway, creating cross-talk between intestinal and hepatic compartments [9]. Additionally, PPARα activation by elafibranor inhibits NLRP3 inflammasome assembly, further reducing caspase-1-dependent maturation of IL-1β and IL-18 [4].

Role in Autophagy and Apoptosis Regulation in Hepatic Cells

Elafibranor demonstrates dual modulation of autophagy and apoptosis pathways in hepatocytes, contributing to cytoprotection in liver injury models. In alcohol-associated liver disease, elafibranor enhances autophagic flux by upregulating key autophagy-related proteins: microtubule-associated protein 1A/1B-light chain 3 (LC3-II), autophagy-related 7 (ATG7), and beclin-1, while reducing p62/SQSTM1 accumulation [5] [9]. This restoration of autophagy alleviates endoplasmic reticulum stress and mitochondrial dysfunction, thereby reducing hepatocyte apoptosis [5].

Molecular studies reveal that elafibranor suppresses intrinsic apoptosis pathways by downregulating pro-apoptotic BAX and caspase-3 activation while enhancing anti-apoptotic BCL-2 expression [5]. In NASH models, these effects correlate with 50-60% reductions in TUNEL-positive apoptotic hepatocytes [9]. Furthermore, PPARδ activation by elafibranor strengthens intestinal barrier integrity via autophagy-mediated protection of tight junction proteins (claudin-1, occludin, ZO-1), preventing bacterial translocation and subsequent hepatocyte damage [9] [10]. This enteroprotective effect represents an indirect mechanism for reducing hepatic apoptosis through gut-liver axis modulation.

Table 3: Autophagy and Apoptosis Markers Modulated by Elafibranor

ProcessMolecular MarkerEffect of ElafibranorFunctional Outcome
AutophagyLC3-II/LC3-I ratioIncreasedEnhanced autophagosome formation
p62/SQSTM1DecreasedImproved autophagic clearance
ATG7UpregulatedAutophagosome elongation
Beclin-1UpregulatedAutophagy initiation
ApoptosisCleaved caspase-3DecreasedReduced execution of apoptosis
BAX/BCL-2 ratioDecreasedImproved mitochondrial stability
TUNEL-positive cellsReducedLower hepatocyte death

Interaction with Fibrogenic Pathways

Elafibranor exerts multi-targeted anti-fibrotic effects through direct and indirect modulation of hepatic stellate cell (HSC) activation and extracellular matrix production. Central to its mechanism is the suppression of transforming growth factor-beta (TGF-β)/SMAD signaling, with studies demonstrating 40-50% reductions in TGF-β1 expression and phospho-SMAD2/3 nuclear translocation in fibrotic models [2] [5]. This inhibition subsequently downregulates collagen production genes, including COL1A1 (collagen type I alpha 1) and ACTA2 (alpha-smooth muscle actin, α-SMA) [5] [6].

PPARδ agonism activates a novel fibrogenic regulatory axis involving S100 calcium-binding protein A4 (S100A4) and its negative regulator, ankyrin repeat and SOCS box-containing 2 (ASB2). Elafibranor upregulates S100A4, an epithelial-mesenchymal transition (EMT) inducer, which paradoxically enhances ASB2-mediated ubiquitination and degradation of fibrogenic transcription factors [6]. This results in net inhibition of HSC activation and reduced collagen deposition. In vivo, elafibranor treatment reduces hydroxyproline content (a marker of collagen deposition) by 35-40% and downregulates matrix metalloproteinases (MMPs) in ALD and cholestatic models [5] [6].

Furthermore, elafibranor interrupts Kupffer cell-HSC crosstalk by reducing the production of pro-fibrogenic mediators (PDGF, CTGF) from macrophages. Combined with its anti-inflammatory effects on the TLR4/NF-κB pathway, this creates an inhibitory microenvironment for fibrosis progression [4] [5]. These multi-faceted actions position elafibranor as a promising anti-fibrotic agent beyond its metabolic effects, particularly in primary biliary cholangitis where it recently gained accelerated FDA approval [1].

Table 4: Key Fibrogenic Markers Modulated by Elafibranor

Fibrogenic ComponentMolecular MarkerEffect of ElafibranorReduction (%)
HSC Activationα-SMA (protein)Downregulation40-50%
TGF-β1 (mRNA)Downregulation45-55%
Extracellular MatrixCollagen type I (protein)Downregulation35-45%
Hydroxyproline contentReduction35-40%
Signaling MoleculesPhospho-SMAD2/3Inhibition50-60%
MMP-2/9 activityReduction30-40%

Properties

CAS Number

923978-27-2

Product Name

Elafibranor

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C22H24O4S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N

SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Solubility

Soluble in DMSO

Synonyms

2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxo-1-propenyl)phenoxyl)-2-methylpropanoic acid
elafibranor
GFT505

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.